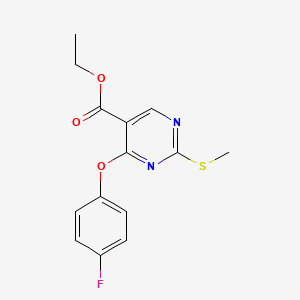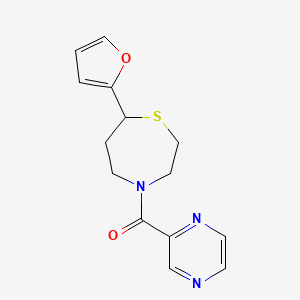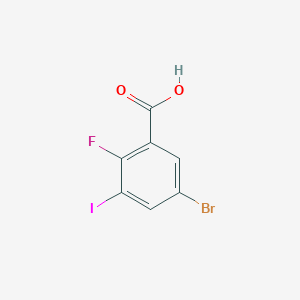
3-(3-溴丙基)-4-甲基吡啶;氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromopropylamine hydrobromide is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . It’s a type of organo-substituted silane, which are often used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 3-Bromopropylamine hydrobromide as a reagent . For example, it’s used in the synthesis of photochemically and thermally reactive azobenzene rotaxane .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. For example, the structure of (3-Bromopropoxy)benzene, a similar compound, includes a new C–C π bond and the breaking of two single bonds to carbon .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it’s reacted. For instance, 3-BROMOPROPYNE is highly flammable and a dangerous fire risk, sensitive to shock .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, flammability, and reactivity. For instance, 3-BROMOPROPYNE is soluble in alcohol, ether, chloroform, carbon tetrachloride, and carbon disulfide. It’s also highly flammable and a dangerous fire risk, sensitive to shock .科学研究应用
任务特定的离子液体捕获 CO2
其中一个应用涉及开发用于 CO2 捕获的新室温离子液体。这些离子液体通过涉及溴丙胺氢溴酸盐衍生物的反应而产生,可以在不需要水或挥发性有机化合物的情况下可逆地隔离 CO2。这项创新提供了一种非挥发性、可回收的替代传统胺隔离剂的方法,为 CO2 捕获和环境可持续性提供了一个有希望的解决方案 (Bates 等人,2002)。
聚(亚甲基吡啶鎓)的合成
对溴甲基吡啶衍生物的聚合(包括 3-溴甲基吡啶氢溴酸盐)的研究导致了聚(亚甲基吡啶鎓)的开发。该过程通过核磁共振 (NMR) 光谱分析,涉及双分子反应并产生聚合物,由于其溶解性、热稳定性和反应性属性,在材料科学中具有潜在应用。该研究提供了对这些聚合物的合成及其在各种工业和技术应用中的潜在用途的见解 (Monmoton 等人,2008)。
炔丙基溴的环境影响
尽管没有直接涉及 3-(3-溴丙基)-4-甲基吡啶氢溴酸盐,但对炔丙基溴(一种相关化合物)的研究强调了使用溴化物作为土壤熏蒸剂的环境考虑因素。对炔丙基溴的挥发性、吸附性和降解的研究强调了理解和减轻此类化学物质的环境影响的重要性 (Yates 和 Gan,1998)。
羟基吡啶酮螯合剂的医学应用
在生物医学领域,已探索了羟基吡啶酮的衍生物(可以由类似于 3-(3-溴丙基)-4-甲基吡啶氢溴酸盐的化合物合成)在治疗铁超载疾病和用于镓-68 PET 成像的放射性药物中的潜力。这些应用展示了吡啶衍生物在开发治疗剂和诊断工具中的多种用途 (Cusnir 等人,2017)。
溴化试剂和溶剂
1-丁基-3-甲基吡啶鎓三溴化物(一种与 3-(3-溴丙基)-4-甲基吡啶氢溴酸盐相关的化合物)的合成和表征展示了其作为苯胺和酚类溴化的试剂和溶剂的效率。这项研究突出了吡啶鎓衍生物在温和条件下促进有机合成反应中的效用,提供了它们在合成化学中的应用示例 (Borikar 等人,2009)。
作用机制
Target of Action
Brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
Brominated compounds typically interact with their targets through covalent bonding, influencing the target’s function .
Biochemical Pathways
Brominated compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
安全和危害
未来方向
生化分析
Biochemical Properties
3-(3-Bromopropyl)-4-methylpyridine;hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. This interaction is crucial for the synthesis of photochemically and thermally reactive compounds, such as azobenzene rotaxane and indolocarbazole-containing rotaxane . The nature of these interactions involves the formation of covalent bonds between the compound and the target biomolecules, leading to the desired chemical modifications.
Cellular Effects
The effects of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . Additionally, 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Molecular Mechanism
At the molecular level, 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction . For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
The effects of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological functions. For instance, high doses of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide may cause oxidative stress, inflammation, and tissue damage in animal models.
Metabolic Pathways
3-(3-Bromopropyl)-4-methylpyridine;hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for the detoxification and elimination of the compound from the body, ensuring that it does not accumulate to toxic levels.
Transport and Distribution
The transport and distribution of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of the compound in target cells and tissues. The distribution of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide can influence its biological activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is crucial for its activity and function, as it allows the compound to interact with its target biomolecules in the appropriate cellular context. For example, the compound may be directed to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
属性
IUPAC Name |
3-(3-bromopropyl)-4-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c1-8-4-6-11-7-9(8)3-2-5-10;/h4,6-7H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHNLGLCZSIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
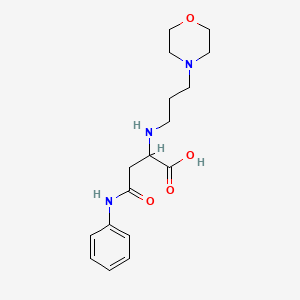
![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)
![3-(5-chloro-2-methoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2615199.png)
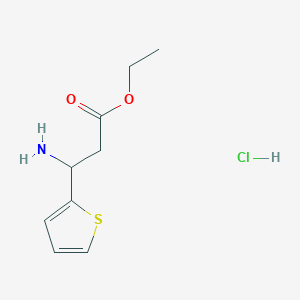
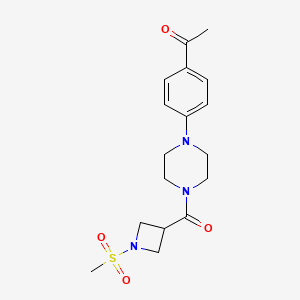
![Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate](/img/structure/B2615202.png)

![2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2615208.png)

